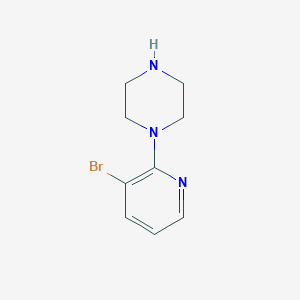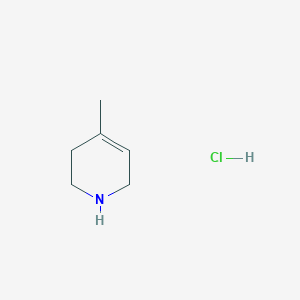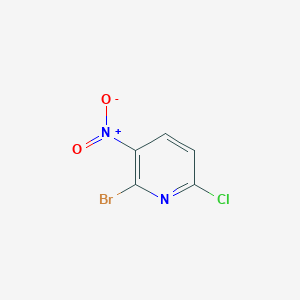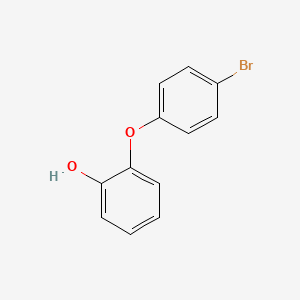
1-(3-Bromopyridin-2-yl)piperazine
Vue d'ensemble
Description
1-(3-Bromopyridin-2-yl)piperazine (1-BPP) is an organobromine compound with a variety of applications in the field of medicinal chemistry. It is a heterocyclic compound with a five-member pyridine ring, a three-member piperazine ring, and a bromine atom attached to the pyridine ring. 1-BPP has been used in a variety of scientific research applications, including as a lead compound for drug discovery and as a building block for more complex molecules. Its unique structure and properties make it an attractive target for medicinal chemists and researchers.
Applications De Recherche Scientifique
Synthesis of Novel Compounds
Antimicrobial Activity : The synthesis of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives, which have shown potential antimicrobial activity, involves a process that includes the use of related compounds to 1-(3-Bromopyridin-2-yl)piperazine (Babu, Srinivasulu, & Kotakadi, 2015).
Synthesis of Piperazine Derivatives : Research has also focused on the synthesis of (1H-Azol-1-yl)piperidines through the arylation of azoles with bromopyridines, which can be related to the process involving this compound (Shevchuk et al., 2012).
Antidepressant and Antianxiety Compounds : The synthesis of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine has been reported, where these compounds demonstrated antidepressant and antianxiety activities (Kumar et al., 2017).
Learning and Memory Facilitation : A study involving the synthesis of 2-(4-(4-benzyl-substituted)piperazin-1-yl)ethyl 2-(1-(pyridin-2-yl)ethoxy) acetates showed effects on learning and memory facilitation in mice (Li Ming-zhu, 2012).
Medicinal Chemistry Applications
Dual Antihypertensive Agents : The synthesis and characterization of new 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates as potential dual antihypertensive agents highlight the relevance in medicinal chemistry (Marvanová et al., 2016).
Antiplatelet Aggregation Activity : Novel substituted-piperazine analogues have been synthesized and evaluated for their platelet aggregation inhibitory activity, indicating their potential in cardiovascular research (Youssef et al., 2011).
Estrogen Receptor Binding Affinity : The synthesis of pyrimidine-piperazine-chromene and -quinoline conjugates, and their evaluation against human breast cancer cell lines, reflects their significance in cancer research (Parveen et al., 2017).
CGRP Receptor Antagonist : Research on the stereoselective synthesis of potent CGRP receptor antagonists also demonstrates the importance of piperazine derivatives in neurological disorders (Cann et al., 2012).
Orientations Futures
Propriétés
IUPAC Name |
1-(3-bromopyridin-2-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3/c10-8-2-1-3-12-9(8)13-6-4-11-5-7-13/h1-3,11H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMBSIUPQJYAFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60535565 | |
| Record name | 1-(3-Bromopyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60535565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87394-56-7 | |
| Record name | 1-(3-Bromo-2-pyridinyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87394-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromopyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60535565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-[(Prop-2-en-1-yl)amino]pyridazin-3(2H)-one](/img/structure/B1281880.png)


![2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1281886.png)

